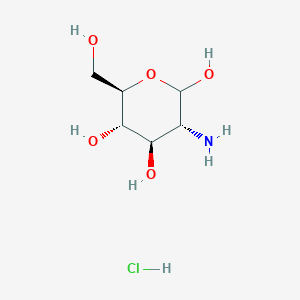

D-Glucosamine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de glucosamine est un amino-sucre naturel qui est un élément clé dans la synthèse biochimique des protéines et des lipides glycosylés. Il est couramment trouvé dans les exosquelettes des crustacés et est également produit dans le corps humain. Ce composé est largement utilisé comme complément alimentaire pour soutenir la santé des articulations, en particulier chez les personnes atteintes d'arthrose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de glucosamine est généralement produit par hydrolyse de la chitine, que l'on trouve dans les exosquelettes des crustacés. Le processus consiste à traiter la chitine avec de l'acide chlorhydrique dans des conditions contrôlées pour obtenir du chlorhydrate de glucosamine .

Méthodes de production industrielle : Dans les milieux industriels, le chlorhydrate de glucosamine peut être produit par fermentation microbienne. Cette méthode implique l'utilisation de micro-organismes génétiquement modifiés pour convertir le glucose en glucosamine. Le processus de fermentation est suivi d'étapes de purification pour isoler le chlorhydrate de glucosamine .

Types de réactions :

Oxydation : Le chlorhydrate de glucosamine peut subir des réactions d'oxydation, conduisant à la formation de divers dérivés oxydés.

Réduction : Il peut être réduit pour former de la glucosamine, qui est une forme plus simple du composé.

Substitution : Le groupe amino du chlorhydrate de glucosamine peut participer à des réactions de substitution, où il est remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Chlorures d'acyle, halogénures d'alkyle.

Principaux produits formés :

Produits d'oxydation : Dérivés de glucosamine oxydés.

Produits de réduction : Glucosamine.

Produits de substitution : Divers dérivés de glucosamine N-substitués

4. Applications de la recherche scientifique

Le chlorhydrate de glucosamine a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de protéines et de lipides glycosylés.

Biologie : Étudié pour son rôle dans les processus cellulaires et ses effets sur les voies de signalisation cellulaire.

Médecine : Largement étudié pour ses effets potentiels dans le traitement de l'arthrose et d'autres affections articulaires. .

Industrie : Utilisé dans la production de compléments alimentaires, de cosmétiques et d'additifs alimentaires.

5. Mécanisme d'action

Le chlorhydrate de glucosamine exerce ses effets en servant de composant de base pour la synthèse des glycosaminoglycanes, qui sont des composants essentiels du cartilage. Il stimule la production de protéoglycanes et inhibe l'activité des enzymes qui dégradent le cartilage. Cela aide à maintenir l'intégrité structurale et la fonction des articulations .

Composés similaires :

Sulfate de glucosamine : Une autre forme de glucosamine qui contient un groupe sulfate au lieu d'un groupe chlorhydrate. Il est également utilisé comme complément alimentaire pour la santé des articulations.

N-acétylglucosamine : Un dérivé de la glucosamine qui est impliqué dans la synthèse des glycoprotéines et des glycolipides.

Comparaison :

Chlorhydrate de glucosamine vs. sulfate de glucosamine : Le chlorhydrate de glucosamine est plus stable et a une concentration plus élevée de glucosamine par rapport au sulfate de glucosamine.

Chlorhydrate de glucosamine vs. N-acétylglucosamine : La N-acétylglucosamine est davantage impliquée dans la synthèse des glucides complexes, tandis que le chlorhydrate de glucosamine est principalement utilisé pour la santé des articulations

Applications De Recherche Scientifique

Glucosamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of glycosylated proteins and lipids.

Biology: Studied for its role in cellular processes and its effects on cell signaling pathways.

Medicine: Widely researched for its potential benefits in treating osteoarthritis and other joint-related conditions. .

Industry: Used in the production of dietary supplements, cosmetics, and food additives.

Mécanisme D'action

Glucosamine hydrochloride exerts its effects by serving as a building block for the synthesis of glycosaminoglycans, which are essential components of cartilage. It stimulates the production of proteoglycans and inhibits the activity of enzymes that degrade cartilage. This helps in maintaining the structural integrity and function of joints .

Comparaison Avec Des Composés Similaires

Glucosamine Sulfate: Another form of glucosamine that contains a sulfate group instead of a hydrochloride group. It is also used as a dietary supplement for joint health.

N-Acetylglucosamine: A derivative of glucosamine that is involved in the synthesis of glycoproteins and glycolipids.

Comparison:

Glucosamine Hydrochloride vs. Glucosamine Sulfate: Glucosamine hydrochloride is more stable and has a higher concentration of glucosamine compared to glucosamine sulfate.

Glucosamine Hydrochloride vs. N-Acetylglucosamine: N-Acetylglucosamine is more involved in the synthesis of complex carbohydrates, while glucosamine hydrochloride is primarily used for joint health

Propriétés

IUPAC Name |

(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLRMLTKYXDST-NSEZLWDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037236 | |

| Record name | Glucosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Glucosamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56322741 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

66-84-2 | |

| Record name | Glucosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glucosamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.